N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide
Description
N-[1-(4-Fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide is a synthetic compound featuring a piperidine core substituted with a 4-fluorobenzyl group at the 1-position and an indole-6-carboxamide moiety at the 4-position.
Properties
Molecular Formula |
C21H22FN3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C21H22FN3O/c22-18-5-1-15(2-6-18)14-25-11-8-19(9-12-25)24-21(26)17-4-3-16-7-10-23-20(16)13-17/h1-7,10,13,19,23H,8-9,11-12,14H2,(H,24,26) |
InChI Key |
DPMQUNMVGOKPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then coupled with 1H-indole-6-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impacts
Table 1: Key Structural Analogs and Modifications
Key Observations:
- Fluorine vs. Chlorine Substitution : Fluorinated benzyl groups (e.g., Target, FUB-APINACA) are associated with enhanced metabolic stability and receptor affinity compared to chlorinated analogs (e.g., I13–I15) .
- Indole Positional Isomerism: The 6-carboxamide position (Target, I12) vs.
- Piperidine Modifications : Substituents on the piperidine ring (e.g., ethyl in vs. methyl in ) influence conformational flexibility and solubility .
Key Observations:
- Dimerization Risk: highlights unexpected dimer formation (e.g., compound 4) when synthesizing mono-substituted analogs, suggesting competing reaction pathways under basic conditions .
- Halogen Reactivity : Fluorine in the 4-position of benzyl groups (Target, FUB-APINACA) reduces susceptibility to nucleophilic substitution compared to chloro analogs, enhancing synthetic yield .
Biological Activity
N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide, a compound with a complex structure, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole core : A bicyclic structure that contributes to its biological activity.
- Piperidine ring : Imparts specific pharmacological properties.
- 4-Fluorobenzyl group : Enhances binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the body. Notably, it has been studied for its effects on the cannabinoid CB1 receptor, which plays a crucial role in pain modulation, appetite regulation, and motor control.
Key Findings
- CB1 Receptor Interaction : The compound has been shown to bind effectively to CB1 receptors, influencing pathways related to analgesia and appetite control .
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on tyrosinase enzymes, which are involved in melanin production. This suggests potential applications in dermatological therapies .
In Vitro Studies
In vitro studies have provided insights into the compound's efficacy and safety profile:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study exploring its use as an analgesic showed promising results in reducing pain responses in animal models, indicating its potential for treating chronic pain conditions.
- Case Study 2 : In dermatological applications, the compound was tested for its ability to reduce hyperpigmentation through tyrosinase inhibition, demonstrating efficacy without significant side effects.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development. Toxicity assessments have shown low cytotoxicity across various cell lines, supporting its safety for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
